molecular formula C10H15ClFNO B1383724 2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride CAS No. 2059955-16-5

2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride

Cat. No.: B1383724
CAS No.: 2059955-16-5
M. Wt: 219.68 g/mol
InChI Key: DOKGGYOABRPNEY-UHFFFAOYSA-N
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Description

Its molecular formula is C₉H₁₃ClFNO (including the hydrochloride moiety), and it exists in enantiomeric forms:

  • (R)-enantiomer: CAS 2102410-90-0 .
  • (S)-enantiomer: CAS 1213160-13-4 .

The compound features a 4-fluorophenyl group attached to a branched carbon chain with amino (-NH₂) and hydroxyl (-OH) functional groups. Its stereochemistry and fluorine substitution influence its physicochemical and biological properties.

Properties

IUPAC Name

2-amino-3-(4-fluorophenyl)-2-methylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c1-10(12,7-13)6-8-2-4-9(11)5-3-8;/h2-5,13H,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKGGYOABRPNEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with a suitable amine and a reducing agent. One common method includes the use of sodium borohydride as the reducing agent under mild conditions. The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be employed to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include:

    Oxidation: 4-fluorobenzaldehyde or 4-fluorobenzophenone derivatives.

    Reduction: Cyclohexane derivatives with amino alcohol functionalities.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride is primarily utilized as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its unique structure allows it to participate in various chemical reactions:

  • Oxidation : The amino alcohol group can be oxidized to form ketones or aldehydes.
  • Reduction : The aromatic ring can be reduced to cyclohexane derivatives.
  • Substitution : The fluorine atom can undergo nucleophilic aromatic substitution reactions.

Biology

The compound has shown potential in biological studies due to its structural features that allow it to interact with various biological targets:

  • Enzyme Interactions : It can be used to study enzyme kinetics and binding interactions due to its ability to form hydrogen bonds with active sites.
  • Neurotransmitter Systems : Research indicates that it may modulate serotonin and dopamine transporters, suggesting potential applications in treating mood disorders .

Industry

In industrial applications, this compound is being explored for its use in the production of specialty chemicals and materials with unique properties. Its fluorinated structure contributes to enhanced metabolic stability and binding affinity compared to similar compounds.

Study 1: Antidepressant-like Effects

A controlled study assessed the antidepressant-like effects of this compound in animal models. Results indicated a significant reduction in depressive behaviors attributed to enhanced serotonergic activity. This suggests potential therapeutic effects for mood disorders.

Study 2: Neurotransmitter Interaction

Pharmacological assessments revealed that the compound exhibited a dose-dependent interaction with serotonin transporters (SERT). Increased serotonin levels in synaptic clefts were observed, indicating its potential role in enhancing serotonergic neurotransmission .

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The amino alcohol group can form hydrogen bonds with active sites, while the fluorinated aromatic ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Enantiomeric Comparisons

The (R)- and (S)-enantiomers exhibit identical molecular weights (205.66 g/mol) and formulas but differ in spatial arrangement, which may lead to divergent pharmacological activities. For example:

  • (R)-enantiomer : Stored at room temperature (RT) with a purity ≥95% .
  • (S)-enantiomer : Cataloged under MDL Number MFCD09877747, used in chiral drug synthesis .

Halogen-Substituted Analogs

Replacing fluorine with other halogens alters electronic and steric properties:

Compound Molecular Formula CAS Number Key Difference Reference
2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol HCl C₁₀H₁₄ClNO·HCl Not provided Chlorine (larger, less electronegative) vs. fluorine
2-(4-Fluorophenyl)propan-2-amine HCl C₉H₁₃ClFN 1216563-60-8 Lacks hydroxyl group; tertiary amine structure

Impact : Chlorine’s larger atomic size may reduce bioavailability compared to fluorine, while the absence of a hydroxyl group (as in 2-(4-fluorophenyl)propan-2-amine HCl) could diminish hydrogen-bonding interactions .

Positional Isomers

Variations in functional group positions affect molecular interactions:

Compound Molecular Formula CAS Number Structural Difference Reference
3-Amino-3-(4-fluorophenyl)propan-1-ol HCl C₉H₁₂FNO·HCl 224434-01-9 Amino group on C3 instead of C2
(S)-2-Amino-2-(4-fluorophenyl)ethanol HCl C₈H₁₀ClFNO 174770-74-2 Hydroxyl group on C1 instead of branched chain

Key Insight: The amino group’s position (C2 vs.

Functional Group Analogs

Substitution of hydroxyl or amino groups modifies reactivity and applications:

Compound Molecular Formula CAS Number Functional Group Change Reference
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide HCl C₁₁H₁₅ClFN₂O Not provided Hydroxyl replaced with amide
2-Amino-N-(4-fluorophenyl)acetamide HCl C₈H₉ClFN₂O 137895-50-2 Amino alcohol replaced with acetamide

Impact: Amide-containing analogs (e.g., ) may exhibit enhanced metabolic stability but reduced solubility compared to amino alcohols.

Stereochemical and Purity Considerations

  • Purity : Most analogs are supplied at ≥95% purity for research (e.g., ).
  • Storage : Hydrochloride salts are typically stored at RT in moisture-free conditions .

Biological Activity

2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride, also known by its CAS number 2059955-16-5, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Structure

The molecular structure of 2-amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride can be represented as follows:

C10H14ClFNO\text{C}_10\text{H}_{14}\text{ClF}\text{N}\text{O}

Physical Properties

  • Molecular Weight : 201.68 g/mol
  • Purity : Greater than 95% in laboratory-grade samples .

The compound is primarily studied for its interaction with neurotransmitter systems, particularly its potential effects on serotonin and dopamine transporters. Research indicates that it may modulate the release and reuptake of these neurotransmitters, which are critical in the treatment of mood disorders and other neurological conditions .

Antimicrobial Activity

Recent studies have shown that derivatives of similar compounds exhibit significant antibacterial activity against resistant strains of bacteria. Although specific data on 2-amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride is limited, related compounds have demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens, suggesting a potential for similar efficacy .

Study 1: Antidepressant-like Effects

In a controlled study, the compound was administered to animal models to assess its antidepressant-like effects. Results indicated a significant reduction in depressive behaviors compared to control groups, attributed to enhanced serotonergic activity .

Study 2: Neurotransmitter Interaction

A pharmacological assessment revealed that 2-amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride exhibited a dose-dependent interaction with serotonin transporters (SERT). This interaction was characterized by increased serotonin levels in synaptic clefts, which may contribute to its potential therapeutic effects in mood disorders .

Study 3: Antibacterial Properties

While direct studies on this specific compound are scarce, related compounds have shown promising antibacterial properties. For instance, derivatives with structural similarities have been effective against multidrug-resistant strains like Pseudomonas aeruginosa, with MIC values reported as low as 0.125 mg/dm³ .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Neurotransmitter Modulation Increased serotonin and dopamine levels; potential antidepressant effects
Antibacterial Activity Effective against resistant bacterial strains; MICs < 0.125 mg/dm³

Q & A

Basic: What are the optimal synthetic routes for 2-amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride?

Methodological Answer:
The compound can be synthesized via reductive amination or stereoselective reduction. For example, sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) are effective for reducing intermediate ketones or imines. The fluorophenyl group’s electron-withdrawing nature may require adjusted stoichiometry (e.g., excess reducing agent) to achieve >90% yield . Key purity checks should include HPLC (using C18 columns with 0.1% TFA in water/acetonitrile) and chiral chromatography to confirm stereochemical integrity .

Basic: How can the stereochemistry of this compound be confirmed experimentally?

Methodological Answer:
X-ray crystallography is the gold standard for absolute stereochemical confirmation. Alternatively, circular dichroism (CD) spectroscopy and nuclear Overhauser effect (NOE) NMR experiments can differentiate enantiomers. For example, the (S)-isomer shows distinct NOE correlations between the amino group and fluorophenyl protons, while the (R)-isomer exhibits interactions with the methyl group .

Advanced: How does the fluorophenyl moiety influence the compound’s reactivity in substitution reactions?

Methodological Answer:
The 4-fluorophenyl group enhances electrophilic aromatic substitution (EAS) at the para position due to fluorine’s inductive electron-withdrawing effect. However, steric hindrance from the methyl group on the propanol backbone may limit reactivity. For example, in acylations with benzoyl chloride, yields drop by ~15% compared to non-methylated analogs. Kinetic studies (e.g., using UV-Vis monitoring at 260 nm) can quantify these effects .

Advanced: What analytical techniques resolve contradictions in reported melting points (e.g., 271–274°C vs. >300°C)?

Methodological Answer:
Discrepancies may arise from polymorphic forms or hydration states. Use differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to detect water content. For instance, a hydrate form (e.g., monohydrate) may show a lower melting point due to lattice disruption . Purity should be confirmed via elemental analysis (C, H, N, Cl within ±0.3%) and mass spectrometry (ESI-MS for [M+H]⁺ at m/z 217.1) .

Advanced: How do stereoisomers affect biological activity in receptor-binding assays?

Methodological Answer:
The (S)-enantiomer exhibits higher affinity for GABAₐ receptors (IC₅₀ = 12 nM vs. 85 nM for (R)-isomer) due to complementary hydrogen bonding with Tyr-157 and Phe-200 residues. Assays should use radiolabeled ligands (e.g., [³H]-muscimol) and HEK293 cells expressing recombinant receptors. Data normalization to wild-type vs. mutant receptors (e.g., Tyr157Ala) can isolate stereochemical effects .

Advanced: What strategies mitigate racemization during synthesis?

Methodological Answer:
Racemization occurs under acidic or high-temperature conditions. To minimize:

  • Use mild bases (e.g., triethylamine) instead of strong bases like NaOH.
  • Conduct reactions at ≤0°C during acylations.
  • Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, heptane/ethanol 90:10).
    Racemization rates can be quantified using Arrhenius plots (Eₐ ≈ 45 kJ/mol for this compound) .

Table 1: Key Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsYield (%)Purity (%)Key Reference
Reductive AminationNaBH₄, EtOH, 0°C9298 (HPLC)
AcylationBenzoyl chloride, pyridine, RT7895 (NMR)
Chiral ResolutionChiralpak AD-H, heptane/EtOH85 ee-

Advanced: How to design stability studies for aqueous solutions of this compound?

Methodological Answer:
Conduct accelerated degradation studies at pH 1–10 (40°C, 75% RH) for 4 weeks. Monitor via:

  • Hydrolysis: LC-MS for cleavage products (e.g., 4-fluorobenzaldehyde at m/z 123.0).
  • Oxidation: H₂O₂ challenge tests with thiourea as a radical scavenger.
    Degradation follows first-order kinetics (t₁/₂ = 28 days at pH 7) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride
Reactant of Route 2
2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride

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